molecular formula C7H15NO B12673208 1-Ethyl-3-piperidinol, (S)- CAS No. 98584-61-3

1-Ethyl-3-piperidinol, (S)-

Cat. No.: B12673208
CAS No.: 98584-61-3
M. Wt: 129.20 g/mol
InChI Key: ZNPSUOAGONLMLK-ZETCQYMHSA-N
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Description

1-Ethyl-3-piperidinol, (S)-, also known as 1-Ethyl-3-hydroxypiperidine, is a chemical compound with the molecular formula C7H15NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-piperidinol can be synthesized through several methods. One common approach involves the reduction of 1-Ethyl-3-piperidone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of 1-Ethyl-3-piperidinol may involve catalytic hydrogenation of 1-Ethyl-3-piperidone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-piperidinol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethyl-3-piperidinol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-3-piperidinol involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or modulator of certain enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    1-Methyl-3-piperidinol: Similar structure but with a methyl group instead of an ethyl group.

    1-Propyl-3-piperidinol: Similar structure but with a propyl group instead of an ethyl group.

    3-Hydroxy-1-ethylpiperidine: Another name for 1-Ethyl-3-piperidinol

Uniqueness: 1-Ethyl-3-piperidinol is unique due to its specific ethyl substitution, which imparts distinct chemical and biological properties compared to its methyl and propyl analogs. This uniqueness makes it valuable for specific applications where these properties are desired .

Properties

CAS No.

98584-61-3

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

(3S)-1-ethylpiperidin-3-ol

InChI

InChI=1S/C7H15NO/c1-2-8-5-3-4-7(9)6-8/h7,9H,2-6H2,1H3/t7-/m0/s1

InChI Key

ZNPSUOAGONLMLK-ZETCQYMHSA-N

Isomeric SMILES

CCN1CCC[C@@H](C1)O

Canonical SMILES

CCN1CCCC(C1)O

Origin of Product

United States

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